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Compound of Interest

Compound Name: Ab-fubica

Cat. No.: B593438 Get Quote

AB-FUBINACA (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-

3-carboxamide) is a potent synthetic cannabinoid that has emerged as a significant compound

of interest for researchers, clinicians, and law enforcement. This technical guide provides an in-

depth overview of its history, discovery, and pharmacological properties, intended for

researchers, scientists, and drug development professionals.

Discovery and Emergence
AB-FUBINACA was first disclosed in a 2009 patent by Pfizer as part of a series of indazole-3-

carboxamide derivatives with potential therapeutic applications.[1] The patent, WO

2009/106982, described these compounds as modulators of the cannabinoid 1 (CB1) receptor.

[1] However, a specific synthesis for AB-FUBINACA was not detailed in this patent, with a

synthetic route being published in the scientific literature at a later date.[2]

The compound transitioned from a research chemical to a substance of abuse, with its first

identification on the illicit drug market in Japan in 2013. Since then, it has been detected in

numerous "herbal incense" products and has been associated with significant public health

concerns.
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Property Value

Chemical Name
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-

[(4-fluorophenyl)methyl]indazole-3-carboxamide

Molecular Formula C₂₀H₂₁FN₄O₂

Molecular Weight 368.4 g/mol

Appearance Colorless long needle crystals

Pharmacological Profile
AB-FUBINACA is a potent, full agonist at both the cannabinoid 1 (CB1) and cannabinoid 2

(CB2) receptors. Its high affinity and efficacy at these receptors are responsible for its profound

physiological and psychoactive effects.

Receptor Binding and Functional Activity
The following tables summarize the in vitro pharmacological data for AB-FUBINACA at human

cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinity of AB-FUBINACA

Receptor Kᵢ (nM) Radioligand Cell Line Reference

Human CB1 0.9 Not Specified Not Specified

Human CB1 1.08 ± 0.08 [³H]CP55,940 CHO

Human CB2 1.41 ± 0.11 [³H]CP55,940 CHO

Table 2: Cannabinoid Receptor Functional Activity of AB-FUBINACA
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Assay
Type

Receptor EC₅₀ (nM)
Efficacy
(Eₘₐₓ)

Referenc
e
Compoun
d

Cell Line
Referenc
e

GTPγS
Human

CB1
23.2

Not

Specified

Not

Specified

Not

Specified

cAMP

Inhibition

Human

CB1
1.36 ± 0.09

Full

Agonist
Forskolin CHO

cAMP

Inhibition

Human

CB2
1.95 ± 0.14

Full

Agonist
Forskolin CHO

Membrane

Potential

Human

CB1
0.24–21 Agonist

Not

Specified

Not

Specified

Membrane

Potential

Human

CB2
0.88–15 Agonist

Not

Specified

Not

Specified

Signaling Pathways
As a cannabinoid receptor agonist, AB-FUBINACA activates intracellular signaling cascades

through G-protein coupling. The CB1 and CB2 receptors are primarily coupled to the Gᵢ/Gₒ

family of G-proteins.

Upon activation by AB-FUBINACA, the following key signaling events are initiated:

Inhibition of Adenylyl Cyclase: The activated Gαᵢ/ₒ subunit inhibits the enzyme adenylyl

cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP)

levels.

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and

modulate the activity of ion channels. This includes the activation of G-protein-coupled

inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and

the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor

activation can also lead to the phosphorylation and activation of several MAPK pathways,
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including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and

p38 MAPK.

β-Arrestin Recruitment: Following agonist binding and G-protein-coupled receptor kinase

(GRK)-mediated phosphorylation of the receptor, β-arrestin proteins are recruited. This leads

to receptor desensitization, internalization, and can also initiate G-protein-independent

signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The History and Discovery of AB-FUBINACA: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593438#history-and-discovery-of-ab-fubinaca]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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